cyanopeptolin 954

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Cyanopeptolin 954 is a cyclic depsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43. This compound is notable for its unique structure, which includes a chlorine-containing amino acid and specific substitutions that differentiate it from other similar compounds. The structural elucidation of cyanopeptolin 954 was achieved through various chemical and spectroscopic analyses, including two-dimensional nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) of its hydrolysate. The compound features an uncommon residue, 3'-chloro-N-methyl-L-tyrosine, at position 7, and it replaces the basic amino acid typically found in position 4 with L-leucine, while containing L-phenylalanine at position 6 .

Cyanopeptolin 954 primarily functions as a serine protease inhibitor. Its mechanism of action involves binding to the active site of chymotrypsin, effectively blocking substrate access. The compound exhibits an inhibitory concentration (IC50) of approximately 45 nM against chymotrypsin, indicating its potency as an enzyme inhibitor . The presence of specific amino acid residues in its structure contributes to this inhibitory activity by mimicking the substrate and facilitating a substrate-like binding mode .

The biological activity of cyanopeptolin 954 extends beyond protease inhibition. It has been implicated in ecological interactions within aquatic environments, particularly concerning its effects on herbivorous zooplankton such as Daphnia magna. Studies suggest that cyanopeptolin 954 may influence the susceptibility of these organisms to toxic cyanobacterial blooms by modulating protease activity within their digestive systems . Additionally, its cytotoxic effects have been noted in various cancer cell lines, suggesting potential pharmaceutical applications .

The biosynthesis of cyanopeptolin 954 is facilitated by non-ribosomal peptide synthetases (NRPS), which orchestrate the assembly of amino acids into peptide chains. The process involves the activation of individual amino acids into aminoacyl adenylates, followed by their sequential incorporation into a growing peptide chain through condensation reactions. The unique chlorine-containing residue is likely introduced during the biosynthetic pathway via specific enzymatic modifications . Extraction methods for isolating cyanopeptolins typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry techniques to ensure purity and structural integrity .

Cyanopeptolin 954 has several potential applications:

- Pharmaceutical Development: Due to its potent protease inhibition and cytotoxic properties, it is being explored as a lead compound for developing new therapeutics targeting serine proteases associated with various diseases.

- Ecotoxicology: Understanding its role in aquatic ecosystems can aid in assessing the ecological impacts of cyanobacterial blooms on aquatic life.

- Biotechnology: Its unique structure may inspire novel synthetic pathways for creating bioactive peptides with specific therapeutic properties .

Interaction studies have demonstrated that cyanopeptolin 954 selectively inhibits chymotrypsin without affecting trypsin at comparable concentrations. This specificity highlights the importance of structural features in determining enzyme selectivity and provides insight into designing more effective protease inhibitors based on its scaffold . Additionally, research into how this compound interacts with other biological molecules can further elucidate its potential roles in both ecological and therapeutic contexts.

Cyanopeptolin 954 belongs to a broader class of compounds known as cyanopeptolins, which share structural similarities but differ in specific amino acid compositions and biological activities. Notable similar compounds include:

| Compound Name | Source | Key Features | IC50 (nM) |

|---|---|---|---|

| Nostopeptin BN920 | Nostoc spp. | Contains basic amino acids; potent against chymotrypsin | 31 |

| Aeruginopeptin | Microcystis aeruginosa | Inhibits serine proteases; varies in hydrophobicity | Varies |

| Micropeptin MZ771 | Microcystis spp. | Different side-chain structures; less potent | Varies |

Cyanopeptolin 954 is unique due to its specific amino acid substitutions and the presence of chlorinated residues, which contribute to its distinct biological activity compared to these other peptides .

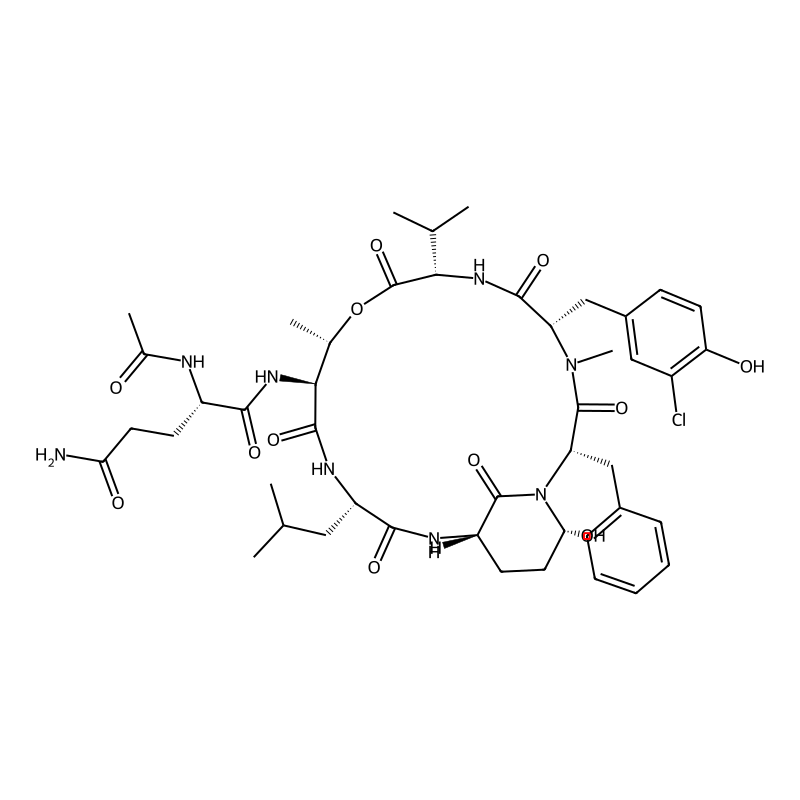

Cyanopeptolin 954 represents a novel cyclic depsipeptide compound isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43 [1] [2]. This compound exhibits the molecular formula C₄₆H₆₃ClN₈O₁₂ with an exact mass of 954.4254 Da, establishing it as a heptadepsipeptide structure characterized by distinctive architectural features [3] [4]. The compound demonstrates a cyclic configuration consisting of seven amino acid residues arranged in a macrocyclic ring structure, connected through peptide bonds and a crucial ester linkage [1] [21].

The fundamental architecture of cyanopeptolin 954 encompasses a nineteen-membered cyclic core formed by the sequential arrangement of specific amino acid residues [1] [2]. The cyclic structure is established through an ester bond between the hydroxyl group of threonine at position 3 and the carboxyl group of valine at position 8, creating the characteristic lactone ring closure observed in cyanopeptolin family compounds [16] [21]. This macrocyclic framework is further decorated with an N-terminal side chain consisting of acetyl-glutamine, which extends from the threonine residue [1] [21].

The amino acid sequence of cyanopeptolin 954 follows the pattern: acetyl-glutamine-threonine-leucine-3-amino-6-hydroxy-2-piperidone-phenylalanine-3-chloro-N-methyl-L-tyrosine-valine [1] [2]. This sequence represents significant structural differences compared to previously characterized heptadepsipeptides from Microcystis species, particularly the replacement of the basic amino acid typically found in position 4 with L-leucine, and the presence of L-phenylalanine in position 6 [1] [21]. The absolute configuration of all standard amino acids has been determined to be the L-form through chiral gas chromatography-mass spectrometry analysis of the hydrolysate [1] [21].

| Position | Amino Acid | Configuration | Special Features |

|---|---|---|---|

| 1 | Acetyl group | N-terminal | N-acetylation |

| 2 | L-Glutamine | L | Side chain component |

| 3 | L-Threonine | L | Ester linkage to Val |

| 4 | L-Leucine | L | Neutral residue |

| 5 | 3-Amino-6-hydroxy-2-piperidone | (3S,6R)-L | Unique heterocyclic unit |

| 6 | L-Phenylalanine | L | Aromatic residue |

| 7 | 3-Chloro-N-methyl-L-tyrosine | L | Chlorinated and N-methylated |

| 8 | L-Valine | L | C-terminal lactone closure |

3-Amino-6-Hydroxy-2-Piperidone (Ahp) Unit

The 3-amino-6-hydroxy-2-piperidone unit represents the most distinctive structural feature of cyanopeptolin 954, functioning as a critical component that defines the biological activity and conformational properties of the molecule [5] [9]. This unique heterocyclic moiety, commonly referred to as the Ahp unit, has been characterized as a constituent in more than sixty cyclic depsipeptides derived from cyanobacteria [9] [14]. The Ahp unit is biosynthetically derived from glutamic acid through a complex enzymatic transformation that results in the formation of the characteristic six-membered piperidone ring with specific stereochemical configurations [1] [9].

The absolute stereochemistry of the Ahp unit in cyanopeptolin 954 has been established as (3S,6R)-L configuration through comprehensive spectroscopic analysis and chemical degradation studies [1] [21]. Chromium trioxide oxidation followed by acid-catalyzed hydrolysis of cyanopeptolin 954 resulted in the formation of L-glutamic acid as the major degradation product, confirming the L-configuration of the α-position of the Ahp residue [1] [21]. The relative configuration of the C-3 and C-6 stereocenters was determined through nuclear Overhauser effect correlations, which revealed the characteristic chair conformation of the piperidone ring [25].

Nuclear magnetic resonance spectroscopic data for the Ahp unit in cyanopeptolin 954 demonstrate chemical shifts consistent with previously published data for this moiety in other depsipeptides [1] [21]. The carbon-13 nuclear magnetic resonance spectrum shows the characteristic carbonyl carbon at δ 169.3 ppm, while the proton nuclear magnetic resonance spectrum exhibits the α-proton at δ 3.64 ppm [16] [21]. The hydroxyl group at position 6 of the Ahp ring exhibits a distinctive chemical shift at δ 6.03 ppm in the proton nuclear magnetic resonance spectrum, and shows a strong nuclear Overhauser effect correlation with the amide proton of valine, confirming the spatial proximity of these functional groups [1] [21].

The conformational properties of the Ahp unit contribute significantly to the overall three-dimensional structure of cyanopeptolin 954 [5] [9]. The conformationally restricted nature of the six-membered piperidone ring, combined with the hydrogen bonding capabilities of the free hydroxyl group at position 6, plays a crucial role in maintaining the bioactive conformation of the cyclic depsipeptide [9] [25]. Sequential nuclear Overhauser effect correlations from phenylalanine at position 6 to the Ahp unit confirm that the nitrogen of phenylalanine is incorporated into the Ahp moiety, forming the characteristic hemiaminal structure that is fundamental to the biological activity of cyanopeptolin compounds [1] [21].

Chlorinated N-Methyl-L-Tyrosine Residue

The 3-chloro-N-methyl-L-tyrosine residue at position 7 represents an uncommon and structurally significant component of cyanopeptolin 954, distinguishing it from many other members of the cyanopeptolin family [1] [2]. This unique amino acid derivative incorporates both halogenation and N-methylation modifications that contribute to the distinct chemical and biological properties of the compound [1] [21]. The presence of chlorine substitution at the 3-position of the tyrosine aromatic ring, combined with N-methylation of the amino group, creates a structurally complex residue that influences both the conformational behavior and enzymatic interactions of the molecule [11] [12].

The structural characterization of the 3-chloro-N-methyl-L-tyrosine residue has been accomplished through detailed two-dimensional nuclear magnetic resonance spectroscopic analysis [1] [21]. The aromatic region of the proton nuclear magnetic resonance spectrum displays characteristic coupling patterns consistent with the substitution pattern of the chlorinated tyrosine ring, with proton signals observed at δ 7.16 ppm for the 2-position proton, δ 6.99 ppm for the 5-position proton, and δ 6.96 ppm for the 6-position proton [16] [21]. The N-methyl group exhibits a distinctive chemical shift at δ 2.77 ppm in the proton nuclear magnetic resonance spectrum, with carbon-13 nuclear magnetic resonance showing the corresponding carbon at δ 30.7 ppm [16] [21].

High-resolution mass spectrometry analysis has confirmed the presence of chlorine in cyanopeptolin 954 through the characteristic isotopic distribution pattern observed in the mass spectrum [1] [2]. The molecular ion exhibits the expected isotope pattern for a monochlorinated compound, with the base peak at m/z 977.4141 corresponding to the sodium adduct [M + Na]⁺ [3] [4]. The isotopic distribution of the ions clearly indicates the presence of one chlorine atom, providing definitive evidence for the halogenated nature of the tyrosine residue [1] [21].

The absolute configuration of the 3-chloro-N-methyl-L-tyrosine residue has been determined to be the L-enantiomer through high-performance liquid chromatography analysis using Marfey's reagent [1] [21]. This analytical approach involved acid hydrolysis of cyanopeptolin 954 followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide and subsequent chromatographic comparison with synthetic standards [1] [21]. The retention time of the derivatized chloro-N-methyl-tyrosine from the hydrolysate matched that of the L-enantiomer standard, confirming the L-configuration of this unusual amino acid residue [1] [21].

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₆₃ClN₈O₁₂ |

| Molecular Weight (Da) | 955.5070 |

| Exact Mass (Da) | 954.4254 |

| Monoisotopic Mass [M+H]⁺ (Da) | 955.4327 |

| CAS Number | 866718-63-0 |

| InChI Key | JECPFNPTJNKMMN-LJHWZSARSA-N |

| Chemical Class | Cyclic depsipeptide |

| UV max (MeOH) nm | 282 |

| Molar Absorption Coefficient (ε) | 2000 M⁻¹cm⁻¹ |

Spectroscopic Elucidation Methods

Nuclear Magnetic Resonance (NMR) Analysis

The structural elucidation of cyanopeptolin 954 has been accomplished through comprehensive nuclear magnetic resonance spectroscopic analysis, employing both one-dimensional and two-dimensional techniques to establish the complete molecular architecture [1] [14]. The nuclear magnetic resonance analysis was conducted using samples dissolved in dimethyl sulfoxide-d₆, with chemical shifts referenced to the solvent signals at δ 2.49 ppm for proton nuclear magnetic resonance and δ 39.9 ppm for carbon-13 nuclear magnetic resonance [16] [21]. The spectroscopic investigation utilized multiple nuclear magnetic resonance experiments to achieve complete structural assignment, including one-dimensional proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and various two-dimensional techniques [1] [21].

The two-dimensional nuclear magnetic resonance analysis employed correlation spectroscopy, total correlation spectroscopy, rotating frame nuclear Overhauser effect spectroscopy, heteronuclear single quantum correlation, and heteronuclear multiple bond correlation experiments to establish connectivity patterns and spatial relationships within the molecule [14] [16]. The rotating frame nuclear Overhauser effect spectroscopy experiment proved particularly valuable for determining the amino acid sequence through sequential nuclear Overhauser effect correlations, including α-amide proton correlations, β-amide proton correlations, and α-α proton correlations between adjacent residues [1] [21]. These correlations enabled the unambiguous assignment of the peptide sequence and confirmed the presence of a cis amide bond between phenylalanine at position 6 and the 3-chloro-N-methyl-L-tyrosine at position 7 [1] [21].

The heteronuclear multiple bond correlation experiment provided crucial information regarding the lactone ring closure between threonine-3 and valine-8, with a diagnostic correlation observed from the β-proton of threonine-3 to the quaternary carbonyl carbon of valine-8 [1] [21]. This correlation definitively established the ester linkage that forms the macrocyclic structure of cyanopeptolin 954 [16] [21]. Additional heteronuclear multiple bond correlation correlations confirmed the attachment of the N-terminal side chain, with correlations observed from the threonine-2 proton to the glutamine carbonyl carbon and from the glutamine amide proton to the acetyl carbonyl carbon [1] [21].

The nuclear magnetic resonance spectroscopic data revealed several distinctive features characteristic of cyanopeptolin compounds, including the inner ring current effect of aromatic rings that induced upfield shifts of nearby protons [1] [21]. Specifically, the β-protons of phenylalanine-6 exhibited differential chemical shifts, with one proton at δ 2.89 ppm showing a normal shift while the other was shifted upfield to δ 1.83 ppm due to the aromatic ring current effect [16] [21]. Similarly, the aromatic protons of phenylalanine-6 were shifted upfield to δ 6.80 ppm, consistent with the conformational arrangement observed in related cyanopeptolin structures [1] [21].

| Residue | δC Carbonyl (ppm) | δH α-proton (ppm) | Key ROESY Correlations |

|---|---|---|---|

| Acetyl | 169.6 | 1.85 | Gln-NH |

| Glutamine | 172.9 | 4.40 | Thr-NH |

| Threonine | 169.6 | 4.55 | Leu-NH, Ahp-NH |

| Leucine | 170.6 | 4.22 | Ahp-NH |

| Ahp | 169.3 | 3.64 | Phe-3, Phe-2′/6′ |

| Phenylalanine | 170.7 | 4.72 | cmTyr-NCH₃ |

| 3-Cl-N-Me-Tyr | 169.6 | 4.90 | Val-NH |

| Valine | 172.3 | 4.74 | Thr-3 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry analysis has provided definitive molecular formula determination and structural confirmation for cyanopeptolin 954 through accurate mass measurements and fragmentation pattern analysis [1] [2]. The high-resolution electrospray ionization mass spectrometry was performed using a 9.4 Tesla Apex-III Fourier transform mass spectrometer, providing exceptional mass accuracy for molecular formula assignment [1] [21]. The sodium adduct of cyanopeptolin 954 produced a base peak at m/z 977.4141, yielding the molecular formula C₄₆H₆₃N₈O₁₂ClNa with a mass deviation of only 0.5 parts per million from the calculated exact mass [1] [3].

The isotopic distribution pattern observed in the high-resolution mass spectrum provided unequivocal evidence for the presence of chlorine in the molecular structure [1] [2]. The characteristic isotope pattern for chlorine, with peaks separated by approximately 2 mass units in a 3:1 intensity ratio, was clearly observed in the molecular ion region [3] [4]. This isotopic evidence confirmed the monochlorinated nature of cyanopeptolin 954 and supported the structural assignment of the 3-chloro-N-methyl-L-tyrosine residue [1] [21].

Tandem mass spectrometry analysis revealed diagnostic fragmentation patterns that provided additional structural information about cyanopeptolin 954 [17]. The collision-induced dissociation spectrum showed major fragment ions at m/z 497.2 and m/z 936.9, representing approximately 80% and 20-25% relative intensities, respectively [1] [21]. These fragmentation patterns are consistent with characteristic cleavage sites observed in related cyanopeptolin compounds and provide supporting evidence for the proposed molecular structure [14] [17].

The electrospray ionization mass spectrometry analysis was conducted in both positive and negative ion modes to obtain comprehensive molecular ion information [1] [21]. In positive ion mode, the spectrum displayed the protonated molecular ion [M + H]⁺ at m/z 955.4327, corresponding to the uncharged molecular formula C₄₆H₆₃N₈O₁₂Cl [3] [4]. Additional peaks were observed at m/z 976.9 (100% relative intensity), m/z 497.2 (80% relative intensity), and m/z 936.9 (20-25% relative intensity), providing a characteristic fingerprint for this compound [1] [21].

The high-resolution mass spectrometry data demonstrated exceptional analytical precision, with mass accuracy measurements consistently achieving deviations of less than 1 part per million from theoretical values [1] [3]. This level of accuracy enabled confident molecular formula assignment and eliminated ambiguity in structural determination [4] [20]. The combination of accurate mass measurements, isotopic pattern analysis, and fragmentation behavior provided comprehensive mass spectrometric characterization that complemented the nuclear magnetic resonance spectroscopic data for complete structural elucidation of cyanopeptolin 954 [1] [14].

| Ion Type | m/z Value | Relative Intensity (%) |

|---|---|---|

| [M + Na]⁺ | 977.4141 | Molecular ion |

| [M + H]⁺ | 955.4327 | Protonated molecule |

| Base peak ESI⁺ | 976.9 | 100 |

| Major fragment 1 | 497.2 | 80 |

| Major fragment 2 | 936.9 | 20-25 |

| Isotopic pattern | Cl isotope pattern | Characteristic |

| High-resolution accuracy | 0.5 ppm deviation | High accuracy |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

Explore Compound Types